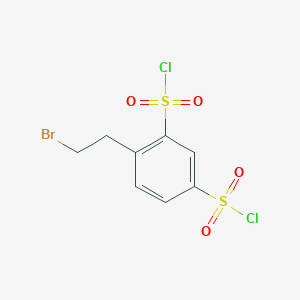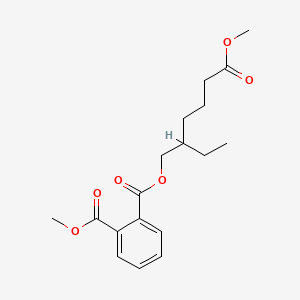
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an ester, a ketone, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate typically involves multiple steps. One common method is the esterification of benzene-1,2-dicarboxylic acid with 2-ethyl-6-methoxy-6-oxohexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-Ethyl-6-hydroxy-6-oxohexyl methyl benzene-1,2-dicarboxylate.
Reduction: 2-Ethyl-6-methoxy-6-hydroxyhexyl methyl benzene-1,2-dicarboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may also play a role in the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
2-Ethyl-6-methoxy-6-oxohexyl ethyl benzene-1,2-dicarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-Ethyl-6-methoxy-6-oxohexyl methyl benzene-1,3-dicarboxylate: Similar structure but with the ester groups at different positions on the benzene ring.
Properties
CAS No. |
76644-66-1 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-O-(2-ethyl-6-methoxy-6-oxohexyl) 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H24O6/c1-4-13(8-7-11-16(19)22-2)12-24-18(21)15-10-6-5-9-14(15)17(20)23-3/h5-6,9-10,13H,4,7-8,11-12H2,1-3H3 |
InChI Key |
PXBDEBVSGXVYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCC(=O)OC)COC(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(E)-but-2-enyl]-1,3-diazinane-2,4,6-trione](/img/structure/B14434546.png)

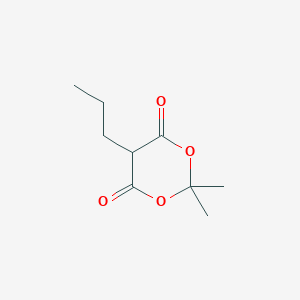
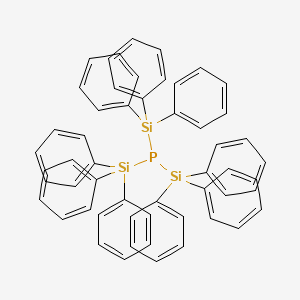

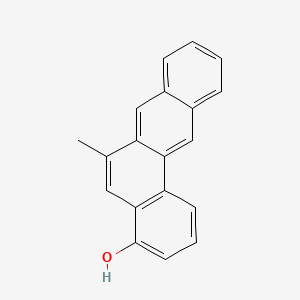
![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)
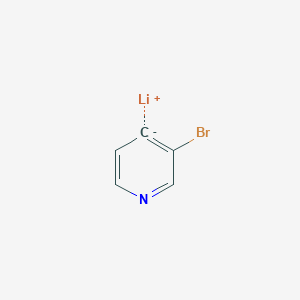
![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
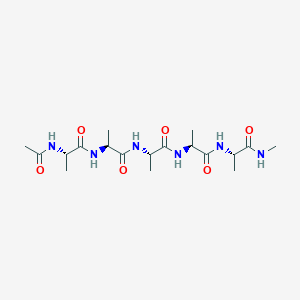
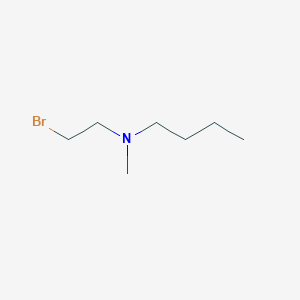
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
